sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate
Overview
Description
Sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple long-chain alkyl groups and phosphate esters, making it a subject of interest in both academic and industrial research.
Mechanism of Action
Target of Action
The primary targets of 4ME 16:0 PG are lipid bilayers and membranes . This compound is a type of phospholipid, which are major components of all cell membranes. They provide structural integrity to the cell and also play a role in signal transduction, cell recognition, and cell adhesion.
Mode of Action
4ME 16:0 PG interacts with its targets by integrating into the lipid bilayer of cells . It can form stable planar lipid membranes, which are essential for maintaining the proper functioning of cells .
Biochemical Pathways
The compound is involved in the formation and maintenance of cell membranes . It plays a crucial role in the phospholipid bilayer, which is the foundation of the cell membrane. The stability of this bilayer is essential for various cellular processes, including cell signaling and transportation of substances across the cell membrane.
Result of Action
The integration of 4ME 16:0 PG into the lipid bilayer results in the formation of stable planar lipid membranes . This stability is crucial for maintaining the integrity of cells and facilitating various cellular processes.
Action Environment
The action, efficacy, and stability of 4ME 16:0 PG can be influenced by various environmental factors. For instance, temperature can affect the phase transition of the compound . , which contributes to the stability of the membranes it forms. Other factors such as pH and the presence of other molecules can also potentially influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate typically involves multi-step organic reactions. The process begins with the esterification of glycerol with 3,7,11,15-tetramethylhexadecanoic acid under acidic conditions to form the intermediate ester. This intermediate is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to yield the final phosphate ester. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including crystallization and chromatography, are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phosphate ester, where nucleophiles like hydroxide ions (OH-) replace the ester groups, forming different phosphate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various phosphate derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.
Biology: Investigated for its role in cellular signaling pathways and as a potential biomarker for certain diseases.
Medicine: Explored for its therapeutic potential in drug delivery systems and as an active ingredient in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar ester functional groups but different applications and properties.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties, structurally similar due to its long alkyl chain.
Uniqueness
Sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate is unique due to its combination of phosphate ester and long-chain alkyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it versatile for various applications, from chemical synthesis to biomedical research.
Properties
IUPAC Name |
sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H91O10P.Na/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-45(49)53-33-44(34-55-57(51,52)54-32-43(48)31-47)56-46(50)30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4;/h35-44,47-48H,11-34H2,1-10H3,(H,51,52);/q;+1/p-1/t37?,38?,39?,40?,41?,42?,43?,44-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJNHTGUHSBJQF-OGBLTUKTSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H90NaO10P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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